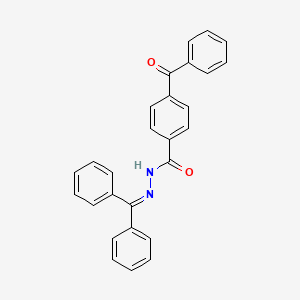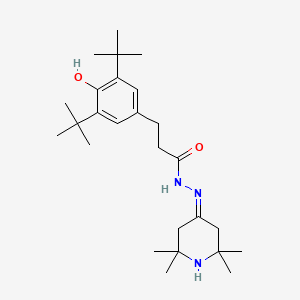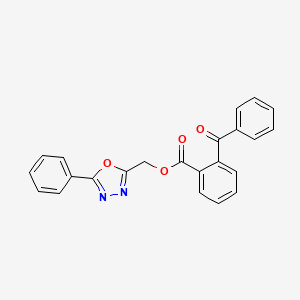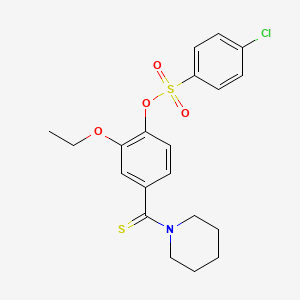![molecular formula C11H22NO4P B4898582 diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
diethyl [(2-oxo-1-azepanyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2-oxo-1-azepanyl)methyl]phosphonate, commonly known as OAP, is a phosphonate compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various compounds, including chiral α-amino acids, β-lactams, and peptides. In addition, OAP has been found to exhibit potent biological activity, making it a promising candidate for drug discovery.
Mechanism of Action
The mechanism of action of OAP is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Michael addition and the Mannich reaction. In addition, OAP has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
OAP has been found to exhibit potent biological activity, including antibacterial, antifungal, and antiviral activity. It has also been found to inhibit the growth of cancer cells and to induce apoptosis, making it a promising candidate for cancer therapy. In addition, OAP has been found to exhibit neuroprotective activity, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using OAP in lab experiments include its versatility as a reagent for the synthesis of various compounds and its potent biological activity. However, OAP can be difficult to handle due to its high reactivity and toxicity. In addition, the synthesis of OAP can be challenging, requiring specialized equipment and expertise.
Future Directions
There are several future directions for the research on OAP. One area of interest is the development of new synthetic methods for OAP and its derivatives. Another area of interest is the exploration of the biological activity of OAP and its potential applications in drug discovery. In addition, the development of OAP-based therapies for neurodegenerative diseases and cancer is an area of active research.
Synthesis Methods
The synthesis of OAP involves the reaction of diethyl phosphite with 2-oxo-1-azepanone in the presence of a base such as potassium carbonate or sodium hydride. The resulting product is diethyl [(2-oxo-1-azepanyl)methyl]phosphonate, which can be purified by column chromatography or recrystallization.
Scientific Research Applications
OAP has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a key reagent for the synthesis of various compounds, including β-lactams, which are important building blocks for the synthesis of antibiotics. OAP has also been used for the synthesis of chiral α-amino acids and peptides, which are important in drug discovery.
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO4P/c1-3-15-17(14,16-4-2)10-12-9-7-5-6-8-11(12)13/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBXUQXEXAXBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCCCC1=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxyphosphorylmethyl)azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4898598.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[2-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B4898606.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)